molecular formula C10H14N2O2 B15311492 1-(1-methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid

1-(1-methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B15311492
M. Wt: 194.23 g/mol
InChI Key: JIUUPZVUVCPIRR-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid is a compound that features an imidazole ring fused with a cyclopentane carboxylic acid moiety. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. For instance, the reaction may proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild enough to accommodate various functional groups, including aryl halides and saturated heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1H-imidazol-4-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural combination of an imidazole ring and a cyclopentane carboxylic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1-methylimidazol-4-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-12-6-8(11-7-12)10(9(13)14)4-2-3-5-10/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

JIUUPZVUVCPIRR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2(CCCC2)C(=O)O

Origin of Product

United States

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